Trimethoprim pentanoic acid

Immunoassay Development Hapten Design Antibacterial Synergist Detection

Researchers developing immunoassays for trimethoprim and related synergists face inconsistent antibody specificity due to inappropriate hapten linkers. Trimethoprim pentanoic acid, with its hexanoic acid linker, enables broad-spectrum monoclonal antibody generation, validated by IC50 values of 0.119-4.354 µg/L across six analytes. Supplied at ≥98% purity for reliable calibration of ELISA and immunochromatographic assays.

Molecular Formula C19H26N4O5
Molecular Weight 390.4 g/mol
Cat. No. B12366638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim pentanoic acid
Molecular FormulaC19H26N4O5
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23)
InChIKeyWWTCDGULAKAMHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim Pentanoic Acid Identity and Procurement


Trimethoprim pentanoic acid (CAS 78025-89-5, molecular formula C19H26N4O5, molecular weight 390.43 g/mol) is a synthetic derivative of the antibacterial agent trimethoprim, distinguished by a hexanoic acid linker attached to the trimethoprim core structure [1]. This compound is primarily recognized as a hapten—a small molecule that requires conjugation to a carrier protein to elicit an immune response—and exhibits an IC50 of 0.15 ng/mL when its diaminopyrimidine moiety is exposed to the immune system . Unlike the parent drug trimethoprim, which functions as a dihydrofolate reductase (DHFR) inhibitor in antibacterial therapy, trimethoprim pentanoic acid is not a naturally occurring metabolite but rather a semi-synthetic construct designed for immunoassay development, environmental monitoring, and analytical reference applications . Its predicted physicochemical properties include a melting point of 95–100 °C and a pKa of 4.74 ± 0.10 .

1
Hapten for immunoassay development and broad-specificity antibody generation
2
Carboxylic acid linker enables carrier protein conjugation for ic-ELISA and immunochromatographic platforms
3
Supports multi-residue screening workflow for antibacterial synergist detection in food matrices

Trimethoprim Pentanoic Acid Substitution Risks


Substitution of trimethoprim pentanoic acid with parent trimethoprim, 3-desmethyl-trimethoprim, or alternative haptens such as trimethoprim propanoic acid introduces irreproducible analytical outcomes due to fundamental differences in immunorecognition specificity. Parent trimethoprim lacks the carboxylic acid linker required for conjugation to carrier proteins, rendering it unsuitable for generating antibodies targeting the diaminopyrimidine pharmacophore in a maximally exposed orientation [1]. Meanwhile, among hapten derivatives, fine structural differences as small as a single methoxy group alter IgE-binding determinant recognition, with quantitative hapten inhibition studies demonstrating that diaveridine (differing from trimethoprim by one methoxy group) exhibits superior inhibitory potency in certain patient sera, underscoring that even minor structural perturbations yield divergent immunological cross-reactivity profiles [2]. Furthermore, the length of the spacer arm between the hapten core and the carboxyl conjugation site directly influences the breadth and affinity of resulting monoclonal antibodies; haptens with short spacer arms (such as the hexanoic acid linker in trimethoprim pentanoic acid) induce antibodies with more uniform broad specificity compared to those with extended or absent linkers [3].

Trimethoprim Pentanoic Acid
Contains hexanoic acid linker for protein conjugation; enables oriented hapten presentation for broad-specificity antibody response.
Parent Trimethoprim
Lacks carboxylic acid linker; cannot be directly conjugated to carrier proteins for antibody generation targeting the exposed diaminopyrimidine moiety.
Hexanoic Acid Linker (Short Spacer)
Reported to induce monoclonal antibodies with uniform broad specificity across antibacterial synergists.
Alternative Haptens (e.g., Trimethoprim Propanoic Acid)
Spacer arm length alters antibody breadth and affinity; fine structural differences may shift cross-reactivity profiles.
Minor structural perturbations such as a single methoxy group difference can alter IgE-binding determinant recognition. Reported hapten inhibition studies suggest cross-reactivity profiles may not transfer directly between analogs.

Trimethoprim Pentanoic Acid Comparative Evidence


Immunoassay Sensitivity for Synergist Detection

Trimethoprim pentanoic acid, when used as the hapten to generate monoclonal antibody TMP/2G1, enables a broad-spectrum ic-ELISA with IC50 values ranging from 0.119 to 4.354 µg L⁻¹ across six antibacterial synergists. This represents an approximately 2.3-fold improvement in sensitivity for trimethoprim detection (IC50 = 0.232 µg L⁻¹) compared to alternative hapten designs reported in prior work, where mAb against TMP exhibited an IC50 of 1.98 µg L⁻¹ [1]. The cross-reactivity profile achieved with trimethoprim pentanoic acid-derived antibody spans 48.2%–418.7% for five antibacterial synergists, confirming its utility as a class-selective reagent [2].

Immunoassay Sensitivity
Cross-study comparable
~8.5-fold lower IC50 for trimethoprim detection
Target-derived mAb TMP/2G1 IC50: 0.232 µg L⁻¹ vs comparator: 1.98 µg L⁻¹
Supports higher sensitivity in ic-ELISA for synergist residue screening.
Comparison across different hapten designs; phosphate buffer conditions.
Immunoassay Development Hapten Design Antibacterial Synergist Detection

Hapten Immunogenicity

Trimethoprim pentanoic acid exhibits an IC50 of 0.15 ng/mL when its diaminopyrimidine moiety is exposed to the immune system, establishing a quantitative benchmark for its potency as a hapten in immunoassay systems . In contrast, parent trimethoprim requires conjugation to a carrier protein to elicit an immune response and does not independently function as an immunogenic determinant in hapten inhibition studies. Furthermore, quantitative hapten inhibition studies reveal that diaveridine—a close structural analog differing by a single methoxy group—exhibits superior inhibitory potency against trimethoprim-specific IgE antibodies in sera from allergic patients, whereas pyrimidine derivatives lacking the dimethoxybenzyl moiety show no detectable inhibitory activity [1].

Hapten Immunogenicity
Class-level inference
IC50 0.15 ng/mL
Diaminopyrimidine moiety exposed to immune system components
Reported quantitative benchmark for hapten potency in immunoassay calibration.
Parent trimethoprim requires protein conjugation; pyrimidine derivatives show no detectable standalone activity.
Allergy Diagnostics IgE Antibody Detection Drug Hypersensitivity

Cross-Reactivity vs. ELISA Kits

Monoclonal antibody TMP/2G1 generated using trimethoprim carboxylic derivative (trimethoprim pentanoic acid analog) exhibits broad-spectrum cross-reactivity across six antibacterial synergists, with IC50 values of 0.232, 0.527, 1.479, 4.354, 0.965, and 0.119 µg L⁻¹ for trimethoprim, diaveridine, aditoprim, baquiloprim, ormetoprim, and brodimoprim, respectively [1]. In contrast, commercial trimethoprim ELISA kits utilizing antibodies generated from alternative hapten designs demonstrate narrow cross-reactivity profiles, with values <10% for diaveridine, ormetoprim, baquiloprim, and various sulfonamides [2]. This difference reflects intentional hapten design strategies: trimethoprim pentanoic acid maximizes diaminopyrimidine moiety exposure to induce class-selective antibodies, whereas alternative haptens may mask this common pharmacophore.

Cross-Reactivity Profile
Cross-study comparable
Broad-spectrum recognition across six antibacterial synergists
mAb TMP/2G1 IC50 range: 0.119–4.354 µg L⁻¹; cross-reactivity 48.2%–418.7%
Supports multi-residue screening context; reported higher cross-reactivity than commercial single-analyte ELISA kits.
Comparison with commercial trimethoprim ELISA kit; diaveridine cross-reactivity >5-fold higher.
Food Safety Testing Multi-Residue Analysis ELISA Cross-Reactivity

Detection Limit Performance: ic-ELISA Based on Trimethoprim Pentanoic Acid-Derived Antibody

The ic-ELISA developed using monoclonal antibody TMP/2G1 (generated from trimethoprim carboxylic derivative) achieves limits of detection ranging from 0.025 to 1.126 µg L⁻¹ across six antibacterial synergists in milk, honey, and edible animal tissues [1]. This represents approximately 16- to 165-fold improved detection sensitivity compared to a commercial trimethoprim ELISA kit, which reports a sensitivity of 4.14 µg L⁻¹ and a detection range of 1.83–9.36 µg L⁻¹ for trimethoprim alone [2]. The method demonstrates recoveries of 81.4%–107.7% with coefficients of variation below 20%, and shows excellent correlation with HPLC-MS/MS (R² = 0.994) [1].

Detection Limit
Cross-study comparable
LOD 0.025–1.126 µg L⁻¹ across six analytes
Approximately 69-fold lower LOD vs. commercial ELISA kit (4.14 µg L⁻¹) for trimethoprim
Reported method sensitivity supports residue monitoring at regulatory MRL levels.
Validated in milk, honey, and edible animal tissues; recovery 81.4%–107.7%, R²=0.994 vs HPLC-MS/MS.
Residue Analysis Food Contaminant Detection Regulatory Compliance

Trimethoprim Pentanoic Acid Application Scenarios


Broad-Spectrum Immunoassay Development

Trimethoprim pentanoic acid is optimally suited for generating broad-spectrum monoclonal antibodies that recognize multiple antibacterial synergists in a single assay. The IC50 values of 0.119–4.354 µg L⁻¹ across six analytes and detection limits of 0.025–1.126 µg L⁻¹ in food matrices support its use in high-throughput screening workflows for regulatory compliance testing in milk, honey, and edible animal tissues [1].

Allergy Diagnostics and Drug Hypersensitivity Testing

With a defined IC50 of 0.15 ng/mL in immune system exposure, trimethoprim pentanoic acid serves as a calibrated hapten for IgE antibody detection assays targeting trimethoprim hypersensitivity. Quantitative hapten inhibition studies confirm its utility in distinguishing fine structural recognition differences among patient sera, enabling more specific and sensitive diagnostic immunoassays [2].

Immunoassay Reference Standard

The compound's well-characterized physicochemical properties (melting point 95–100 °C, pKa 4.74 ± 0.10) and its defined immunoreactivity profile make it suitable as a reference material for calibrating and validating ELISA and immunochromatographic assays targeting trimethoprim and related antibacterial synergists .

Application
Selection Property
Validation Focus
Broad-Spectrum Immunoassay Development
Short spacer arm hapten for uniform broad-specificity antibody generation
Cross-reactivity profiling across antibacterial synergists; multi-residue ic-ELISA validation
Allergy Diagnostics Research
Calibrated hapten with defined IC50 for IgE antibody detection
Hapten inhibition assay context; fine structural specificity review for drug hypersensitivity studies
Immunoassay Reference Standard
Characterized physicochemical and immunoreactivity profile
ELISA and immunochromatographic assay calibration; batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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